molecular formula C13H13NO4S2 B12121853 3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid

3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B12121853
M. Wt: 311.4 g/mol
InChI Key: JANFWWBGVLTTLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of 2-(thiophen-2-yl)ethylamine with 3-sulfamoylbenzoic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid involves the inhibition of specific enzymes. For example, it inhibits cytosolic phospholipase A2α (cPLA2α) by binding to the enzyme’s active site, thereby preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes .

Properties

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

3-(2-thiophen-2-ylethylsulfamoyl)benzoic acid

InChI

InChI=1S/C13H13NO4S2/c15-13(16)10-3-1-5-12(9-10)20(17,18)14-7-6-11-4-2-8-19-11/h1-5,8-9,14H,6-7H2,(H,15,16)

InChI Key

JANFWWBGVLTTLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=CS2)C(=O)O

Origin of Product

United States

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